molecular formula C55H86O24 B049666 Escin CAS No. 6805-41-0

Escin

Cat. No.: B049666
CAS No.: 6805-41-0
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-YTAONDDESA-N
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Description

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is primarily composed of beta-escin and alpha-escin, with beta-escin being the major active component. This compound is renowned for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in traditional and modern medicine .

Mechanism of Action

Target of Action

This compound, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of this compound are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .

Mode of Action

This compound interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

This compound affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to this compound’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .

Pharmacokinetics

In animal models, about 13–16% of an oral dose of this compound is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed this compound is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In endothelial cells, this compound potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Action Environment

These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Escin has been recognized for its ability to interfere with cell membranes . This interference is one of its most characteristic features. A large number of biological effects of this compound and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis . It has been shown to induce cholesterol synthesis in endothelial cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In endothelial cells, it potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation. These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it has been shown to decrease phospho-Rb and cyclin A levels, leading to growth arrest of human colon cancer cells in the G1-S phase and inhibition of further progression and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the fungicidal effect of this compound has been observed over time. A significant decrease in the viable cell number was observed with a reduction of about 2 log after 16 hours of incubation with this compound at 1 × MIC concentration, and a complete microbicide effect was observed after 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to have a dose-dependent chemopreventive effect on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can regulate glucose metabolism caused by obesity through decreasing fasting glucose, postprandial blood glucose, and regulating the level of insulin .

Transport and Distribution

This compound forms adsorption layers with high viscoelasticity and low gas permeability . Upon deformation, this compound adsorption layers often feature surface wrinkles with characteristic wavelength .

Subcellular Localization

It is known that this compound potently induces cholesterol synthesis in endothelial cells, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This suggests that this compound may have significant effects on the cytoskeleton and potentially other subcellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Escin is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves the use of solvents such as ethanol and water. The crude extract is then purified through precipitation and chromatography techniques to isolate the this compound isomers .

Industrial Production Methods: In industrial settings, the extraction of this compound involves a two-step chemical process for controlled degradation, yielding a mixture of olean-12-ene sapogenins. The main component, protoescigenin, is isolated and purified without the use of chromatographic methods. This material is further converted into high-purity derivatives through validated large-scale laboratory processes .

Chemical Reactions Analysis

Types of Reactions: Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as protoescigenin and its diacetonide derivatives, which are used in pharmaceutical formulations .

Comparison with Similar Compounds

Escin is unique due to its combination of anti-inflammatory, anti-edematous, and venotonic properties. Similar compounds include:

This compound stands out due to its multifaceted therapeutic profile and its ability to enhance the efficacy of other drugs through synergistic effects .

Biological Activity

Escin, a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, including its anti-inflammatory, anti-edematous, and potential anticancer properties, supported by recent research findings and case studies.

Overview of this compound's Biological Activity

This compound exists in multiple isomeric forms, each exhibiting unique biological properties. The most studied isomers include this compound Ia and this compound Ib, with the former being particularly noted for its pharmacological efficacy. The compound has been extensively researched for its effects on inflammation, vascular permeability, and cellular proliferation.

Anti-inflammatory Effects

Mechanism of Action:
this compound's anti-inflammatory activity is primarily mediated through the modulation of pro-inflammatory mediators. Studies have shown that this compound can significantly down-regulate the expression of inflammatory cytokines such as TNF-α, IL-1β, and PGE2 by enhancing glucocorticoid receptor (GR) expression . This mechanism allows this compound to exert protective effects against acute lung and liver injuries induced by endotoxins.

Case Studies:

  • In Vitro Studies: In human umbilical vein endothelial cells (HUVECs), this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis at higher concentrations (40 μg/mL) . It also protected against TNF-α-induced permeability changes.
  • Animal Models: In rodent models of paw edema and pleuritis, this compound combined with low-dose glucocorticoids significantly reduced inflammation markers and exudate volumes .

Antiedematous Activity

This compound has been shown to reduce edema through its action on vascular permeability. It inhibits the expression of NF-κB and AP-1 pathways, which are crucial in mediating inflammatory responses. This effect is particularly beneficial in conditions characterized by excessive fluid accumulation .

Anticancer Potential

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits anti-proliferative effects across various cancer types through mechanisms such as inducing apoptosis and inhibiting metastasis.

Research Findings:

  • Broad-spectrum Activity: this compound has demonstrated efficacy against over 15 different cancer types, showing promise in both monotherapy and as an adjunct to conventional treatments .
  • Mechanistic Insights: The compound influences multiple signaling pathways related to cancer progression, including those involved in cell cycle regulation and apoptosis .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use. Studies indicate that different isomers exhibit varied absorption rates and bioavailability:

IsomerBioavailabilityMechanism of Absorption
This compound IaHighBetter intracellular penetration due to tigeloyl moiety
This compound IbModerateLimited absorption due to angeloyl moiety

Research indicates that this compound isomers with a tigeloyl moiety are more effective at permeating cellular barriers compared to those with an angeloyl moiety .

Properties

CAS No.

6805-41-0

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-YTAONDDESA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Appearance

Off-white, pale yellow or beige powder

boiling_point

764.81°C (rough estimate)

melting_point

224.5°C

Key on ui other cas no.

11072-93-8

Pictograms

Irritant; Environmental Hazard

Purity

≥95%

solubility

Clear, colourless, faint yellow or yellow-brown solution

storage

Ambient

Synonyms

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate;  3,5-Epoxypicene, escin deriv.;  Oleanane Escin deriv.;  Aescin;  Aescine;  Aescusan;  Ba 2672;  Escusan;  Eskuzan;  Flebostasin Retard_x000B_Venoc

Origin of Product

United States

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